p-Bromophenacyl benzoate
Description
Significance within Organic and Analytical Chemistry Disciplines
In the realm of analytical chemistry, p-bromophenacyl benzoate (B1203000) is primarily recognized for its role as a derivatizing agent. Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method, for instance, by enhancing its detectability or improving its chromatographic behavior. chromatographyonline.comchromatographyonline.com The resurgence of interest in derivatization is driven by the need to analyze complex samples and achieve lower detection limits. chromatographyonline.com
The principal application of p-bromophenacyl benzoate's precursor, p-bromophenacyl bromide, is in the derivatization of carboxylic acids. fishersci.comorgsyn.org Carboxylic acids, especially short-chain ones, can be challenging to analyze using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection due to their weak UV absorption. d-nb.infonih.gov By reacting the carboxylic acid with p-bromophenacyl bromide, a p-bromophenacyl ester is formed. This derivative possesses a strong chromophore (the p-bromophenacyl group), which significantly enhances its UV absorbance, allowing for sensitive detection at low concentrations. fishersci.comnih.gov This method has been successfully applied to the analysis of a wide range of acids, including fatty acids, gangliosides, and perfluorinated carboxylic acids. fishersci.comnih.govnih.gov The resulting p-bromophenacyl esters, such as this compound itself, are well-suited for separation by reverse-phase HPLC. fishersci.com
In organic synthesis, compounds with structures related to this compound are used as intermediates. ontosight.ai The ester and ketone functionalities, along with the bromine-substituted aromatic ring, provide multiple sites for further chemical transformations, making it a versatile building block for more complex molecules. ontosight.aiinorgchemres.org
Historical Trajectories and Modern Research Trends of this compound
The use of p-bromophenacyl esters for the identification of organic acids has a long history. Early in the 20th century, the formation of crystalline derivatives was a standard method for identifying unknown organic compounds. Judefind and Reid demonstrated that many acids could be identified by converting them into their p-bromophenacyl esters, which have sharp, characteristic melting points. orgsyn.org This classical chemical method provided a reliable means of identification before the widespread availability of spectroscopic techniques.
With the advent of modern chromatographic techniques, the focus shifted from simple identification to quantitative analysis. In the 1970s and 1980s, researchers began to extensively use p-bromophenacyl bromide as a pre-column derivatization reagent for HPLC. fishersci.comnih.gov This allowed for the sensitive quantification of various carboxylic acids in complex biological and environmental samples. nih.govtandfonline.com For example, this derivatization strategy has been employed to analyze fatty acids from bacterial cell walls and organic acids in metabolic studies. d-nb.infofishersci.com
Modern research continues to leverage the benefits of derivatization with p-bromophenacyl bromide. The resulting esters, including this compound, are now analyzed using advanced hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The bromine atom in the derivatizing agent is particularly advantageous in mass spectrometry as it produces a characteristic isotopic pattern, which aids in the confident identification of the derivatized analytes. d-nb.infonih.gov Current trends also involve the development of new derivatization reagents based on the p-bromophenacyl scaffold, such as 4'-bromophenacyl trifluoromethanesulfonate (B1224126), which allows for even faster reaction times under mild conditions. nih.gov These ongoing developments underscore the enduring importance of the p-bromophenacyl moiety in analytical chemistry.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H11BrO3 |
| Molar Mass | 319.15 g/mol |
| Appearance | White solid |
| Melting Point | 113–116 °C inorgchemres.org |
| Synonyms | 2-(4-Bromophenyl)-2-oxoethyl benzoate ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
7506-12-9 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C15H11BrO3/c16-13-8-6-11(7-9-13)14(17)10-19-15(18)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
VTEGMTYLKZOVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of P Bromophenacyl Benzoate
Diverse Synthetic Routes for p-Bromophenacyl Benzoate (B1203000) Production
The formation of p-bromophenacyl benzoate can be achieved through various synthetic strategies, with esterification reactions being the most prominent. These methods range from classical approaches to more advanced techniques, each offering distinct advantages.
Esterification Reactions: Classical and Advanced Strategies
The most direct method for synthesizing this compound is through the esterification of benzoic acid with a suitable p-bromophenacyl derivative. ontosight.ai Classically, this involves the reaction of the sodium salt of benzoic acid with p-bromophenacyl bromide in a suitable solvent like dimethylformamide (DMF). researchgate.netunishivaji.ac.in This reaction proceeds via a nucleophilic substitution mechanism where the benzoate anion displaces the bromide ion on the p-bromophenacyl moiety.
Advanced strategies aim to improve reaction times, yields, and purity. One such method involves phase-transfer catalysis. For instance, the use of a mixture of tetrabutylammonium (B224687) bromide and dibenzo- researchgate.net-crown-6 can effectively catalyze the O-alkylation of carboxylic acids by phenacyl bromides, leading to the formation of phenacyl esters in a shorter time frame. unishivaji.ac.in Another approach utilizes 4'-bromophenacyl trifluoromethanesulfonate (B1224126) as a highly reactive alkylating agent for carboxylate salts, allowing for rapid and complete reactions at room temperature. nih.gov
Utilization of 2-(4-Bromophenyl)-2-hydroxyethanone Derivatives
An alternative synthetic pathway involves the use of 2-(4-bromophenyl)-2-hydroxyethanone or its derivatives. ontosight.ai This approach also culminates in an esterification reaction. For example, the ester derived from 2-methoxybenzoic acid and 1-(4-fluorophenyl)-2-hydroxyethanone (B1305162) has been synthesized and its crystal structure studied. researchgate.net While this specific example involves a fluorinated analog, the principle can be extended to the synthesis of this compound by reacting 2-(4-bromophenyl)-2-hydroxyethanone with benzoic acid or its activated form.
Critical Role of p-Bromophenacyl Bromide as a Synthetic Building Block
p-Bromophenacyl bromide (also known as 2,4'-dibromoacetophenone) is a cornerstone in the synthesis of this compound and its derivatives. tcichemicals.comorgsyn.org Its reactivity stems from the α-bromo ketone functionality, which makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack.
Reactions of 4-Bromophenacyl Bromide with Carboxylic Acids
The reaction between 4-bromophenacyl bromide and carboxylic acids is a widely employed method for preparing p-bromophenacyl esters. researchgate.netcdnsciencepub.com This reaction is typically carried out in the presence of a base, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. The carboxylate then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming the ester linkage. researchgate.netorgsyn.org The choice of solvent and base can significantly influence the reaction's efficiency. For instance, using potassium carbonate in DMF at room temperature has been shown to produce high-purity products in good yields. researchgate.net This method has been successfully applied to a wide range of carboxylic acids, including mono-, di-, and tricarboxylic acids, as well as sterically hindered ones. nih.gov
The utility of this reaction extends to the derivatization of carboxylic acids for analytical purposes, such as high-performance liquid chromatography (HPLC). nih.govtcichemicals.comnih.gov The resulting p-bromophenacyl esters are stable and exhibit strong UV absorbance, facilitating their detection. tcichemicals.com
Formation of Substituted p-Bromophenacyl Benzoates
The versatility of the reaction between 4-bromophenacyl bromide and carboxylic acids allows for the synthesis of a wide array of substituted p-bromophenacyl benzoates. By employing various substituted benzoic acids, researchers have synthesized series of these compounds with different functional groups on the benzoate ring, such as chloro, nitro, or amino groups. researchgate.net These reactions generally proceed under mild conditions with good yields and high purity. researchgate.net The ability to introduce a variety of substituents onto the benzoate moiety makes this synthetic route valuable for creating libraries of compounds for structure-activity relationship studies.
Table of Reaction Conditions for the Synthesis of Substituted p-Bromophenacyl Benzoates
| Reactants | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 4-Bromophenacyl bromide and various substituted benzoic acids | Potassium carbonate | DMF | Room Temperature | High purity products in good yield | researchgate.net |
| Carboxylate N,N-diisopropylethylammonium salts and 4'-bromophenacyl triflate | N,N-diisopropylethylamine | Acetonitrile (B52724) | Room Temperature | Complete reaction in 1-5 minutes | nih.gov |
Mechanistic Insights into Reactions Involving P Bromophenacyl Benzoate and Its Analogs
Reaction Kinetics and Thermodynamic Analysis of Esterification Pathways
The formation of p-bromophenacyl benzoate (B1203000) typically proceeds through the esterification of benzoic acid or its salt with a p-bromophenacyl halide, most commonly p-bromophenacyl bromide. This reaction is a classic example of nucleophilic substitution, where the carboxylate anion acts as the nucleophile. The kinetics of this process are influenced by several factors, including the nature of the solvent, the concentration of reactants, and the temperature.
Research on the kinetics of the reaction between para-substituted phenacyl bromides and benzoate ions reveals that these reactions follow second-order kinetics. rsc.org The rate of reaction is dependent on the concentration of both the phenacyl bromide and the benzoate ion. Electron-withdrawing substituents on the phenacyl bromide, such as the bromine atom in p-bromophenacyl bromide, increase the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack by the benzoate ion. rsc.org
While specific thermodynamic data for the esterification leading to p-bromophenacyl benzoate is not extensively documented, analysis of analogous esterification reactions provides valuable insights. For instance, the esterification of benzoic acid with 1-butyl alcohol has been studied, revealing key thermodynamic parameters. dnu.dp.ua Although the reacting alcohol is different, the data serves as a useful proxy for understanding the energetic profile of the formation of benzoate esters. The reaction is typically moderately endothermic, with a positive entropy change, indicating that the process becomes more favorable at higher temperatures. dnu.dp.ua
Below are tables representing typical kinetic and thermodynamic data for reactions analogous to the formation of this compound.
Table 1: Representative Kinetic Data for the Reaction of p-Substituted Phenacyl Bromides with Benzoate Ion
Interactive Table
| Substituent (p-X-C₆H₄COCH₂Br) | Rate Constant (k) at 35°C (L mol⁻¹ s⁻¹) |
| OCH₃ | 0.0015 |
| CH₃ | 0.0021 |
| H | 0.0035 |
| Cl | 0.0058 |
| Br | 0.0062 |
| NO₂ | 0.0145 |
This data is illustrative and based on trends observed in the reaction of substituted phenacyl bromides with nucleophiles.
Table 2: Representative Thermodynamic Parameters for Benzoic Acid Esterification
Interactive Table
| Parameter | Value |
| Enthalpy of Reaction (ΔH°) | +5-15 kJ/mol |
| Entropy of Reaction (ΔS°) | +10-30 J/(mol·K) |
| Gibbs Free Energy (ΔG°) at 298 K | +2-6 kJ/mol |
| Activation Energy (Ea) | 50-60 kJ/mol |
These values are approximations for a typical benzoic acid esterification and are intended for illustrative purposes. dnu.dp.uaresearchgate.net
Examination of Nucleophilic Acyl Substitution Mechanisms
The reactions involving this compound, particularly its formation and hydrolysis, are governed by the principles of nucleophilic acyl substitution. This class of reactions proceeds through a characteristic addition-elimination mechanism, involving a tetrahedral intermediate. masterorganicchemistry.com
In the formation of this compound from p-bromophenacyl bromide and a benzoate salt, the reaction is more accurately described as a nucleophilic substitution at an α-keto carbon (an SN2-type reaction) rather than a nucleophilic acyl substitution. The benzoate anion attacks the methylene (B1212753) carbon adjacent to the carbonyl group, displacing the bromide ion.
However, when considering the hydrolysis of this compound, the classical nucleophilic acyl substitution mechanism is operative. This can occur under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the reaction is initiated by the nucleophilic attack of the hydroxide on the carbonyl carbon of the ester. chemistrysteps.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the p-bromophenacylate anion as the leaving group. A final proton transfer step yields the carboxylate salt and p-bromophenacyl alcohol. This process is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. The subsequent attack by water forms a tetrahedral intermediate. A series of proton transfers then occurs, leading to the elimination of p-bromophenacyl alcohol as the leaving group and the regeneration of the acid catalyst. This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. youtube.com
Computational studies on nucleophilic substitutions at phenacyl bromides have provided deeper insights into the transition states of these reactions. researchgate.net These studies support an SN2-like mechanism for the reaction of phenacyl bromides with nucleophiles at the α-carbon, rather than an addition to the carbonyl group. researchgate.net
Stereochemical and Electronic Effects on Reactivity Profiles
The reactivity of this compound and its analogs is significantly influenced by both stereochemical and electronic factors.
Electronic Effects: The substituents on both the benzoyl and the phenacyl moieties can exert profound electronic effects on the reaction rates. The Hammett equation is a useful tool for quantifying these effects in reactions of aromatic compounds. libretexts.org
In the formation of this compound via the reaction of a substituted phenacyl bromide with a benzoate salt, electron-withdrawing groups on the phenacyl ring increase the reaction rate. rsc.org This is because they enhance the electrophilic character of the α-carbon, making it more susceptible to nucleophilic attack. The p-bromo substituent itself is electron-withdrawing through its inductive effect, thus activating the substrate towards substitution. Conversely, electron-donating groups on the phenacyl ring would decrease the reaction rate.
When considering the nucleophile (the benzoate ion), electron-donating substituents on the benzoic acid ring would increase its nucleophilicity, thereby increasing the reaction rate. Conversely, electron-withdrawing groups on the benzoate ring would decrease its nucleophilicity and slow down the reaction.
The influence of substituents on the reactivity of benzoate esters can be complex, sometimes leading to non-linear Hammett plots. This can be indicative of a change in the rate-determining step of the reaction or ground-state stabilization effects.
Stereochemical Effects: While this compound itself does not possess a chiral center, stereochemical principles become important when considering reactions with chiral nucleophiles or catalysts, or when chiral centers are present in analogs.
The carbonyl carbon in the ester is sp² hybridized and trigonal planar. Nucleophilic attack can occur from either face of the plane. In an achiral environment, this leads to a racemic mixture if a new chiral center is formed. However, if the reaction is carried out in the presence of a chiral catalyst or with a chiral reactant, one stereoisomer may be formed preferentially, a process known as stereoselective synthesis. mdpi.com
Steric hindrance can also play a significant role. Bulky substituents near the reaction center, either on the acyl group or on the nucleophile, can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. For instance, ortho-substituents on the benzoate ring can sterically hinder the approach of a nucleophile to the carbonyl carbon more significantly than meta- or para-substituents. chemrxiv.org Similarly, bulky groups on the phenacyl moiety could influence the accessibility of the ester group.
Advanced Structural Elucidation and Conformational Analysis of P Bromophenacyl Benzoate
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of p-bromophenacyl benzoate (B1203000). Both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the connectivity of the atoms within the molecule.
In the ¹H NMR spectrum, specific chemical shifts and coupling patterns reveal the arrangement of protons. For instance, the aromatic protons of the p-bromophenyl and benzoate rings typically appear as multiplets in the downfield region, generally between 7.0 and 8.1 ppm. rsc.org The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the ester oxygen are characteristically observed as a singlet at approximately 5.3 ppm. niscpr.res.in
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the ketone and ester groups exhibit distinct resonances in the downfield region. The aromatic carbons show a series of signals, with their chemical shifts influenced by the bromine substituent and the ester linkage.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for p-Bromophenacyl Benzoate Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H | 8.10 - 7.40 | Aromatic protons |
| ¹H | 5.33 | -COCH₂O- |
| ¹³C | ~193 | Ketone Carbonyl (C=O) |
| ¹³C | ~166 | Ester Carbonyl (C=O) |
| ¹³C | 134 - 128 | Aromatic carbons |
| ¹³C | ~66 | -COCH₂O- |
Note: Exact chemical shifts can vary depending on the solvent and specific derivative. Data compiled from representative benzoate esters. rsc.org
J-based configurational analysis and Nuclear Overhauser Effect (NOE) studies can further refine the conformational preferences of the molecule in solution. nih.gov
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational state. uobasrah.edu.iqamericanpharmaceuticalreview.com
The IR spectrum prominently displays characteristic absorption bands. A strong band corresponding to the ester carbonyl (C=O) stretching vibration is typically observed around 1745 cm⁻¹. niscpr.res.in The ketone carbonyl stretching vibration appears at a slightly lower wavenumber. The C-O stretching vibrations of the ester group and the aromatic C-H stretching vibrations are also readily identifiable. uobasrah.edu.iq
Raman spectroscopy complements the IR data. The C-Br stretching vibration, for example, gives a strong band in the lower frequency region of the Raman spectrum, typically between 505 and 710 cm⁻¹. indexcopernicus.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and assign the vibrational modes with high accuracy. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Ester C=O Stretch | ~1745 | IR |
| Ketone C=O Stretch | ~1690 | IR |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-O Stretch | 1300 - 1100 | IR |
| C-Br Stretch | 710 - 505 | Raman |
Data compiled from general values for similar compounds and derivatives. niscpr.res.inindexcopernicus.cominorgchemres.org
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). ic.ac.uk
Electron impact (EI) ionization often leads to predictable fragmentation patterns. Common fragmentation pathways include the cleavage of the ester bond and the bonds adjacent to the carbonyl groups. libretexts.orgthieme-connect.de Key fragment ions observed in the mass spectrum of this compound include those corresponding to the p-bromophenacyl cation (m/z 183/185) and the benzoyl cation (m/z 105). niscpr.res.in Further fragmentation of the benzoyl cation can lead to the phenyl cation (m/z 77). niscpr.res.inthieme-connect.de
Table 3: Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 318/320 | [C₁₅H₁₁BrO₃]⁺ (Molecular Ion) |
| 196/198 | [BrC₆H₄COCH₂]⁺ |
| 183/185 | [BrC₆H₄CO]⁺ |
| 155/157 | [BrC₆H₄]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Data sourced from experimental findings. niscpr.res.in
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including the precise bond lengths, bond angles, and torsion angles.
Single-crystal X-ray diffraction studies have been performed on derivatives of this compound. scispace.comresearchgate.net These studies reveal the crystal system, space group, and the dimensions of the unit cell. For example, a derivative, the p-bromophenacyl ester of hirsutic acid, was found to crystallize in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters. scispace.com The determination of the space group is essential as it defines the symmetry operations that relate the molecules within the crystal lattice. univ-rennes1.fr
Table 4: Example Crystallographic Data for a p-Bromophenacyl Ester Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.49 |
| b (Å) | 9.14 |
| c (Å) | 35.64 |
| Z (molecules per unit cell) | 4 |
Data for the p-bromophenacyl ester of hirsutic acid. scispace.com
Conformational Preferences and Torsion Angle Distributions in Crystalline State
X-ray diffraction studies of this compound derivatives show that the molecule often adopts a synclinal conformation. researchgate.net This conformation is characterized by specific torsion angles around the central bonds. For instance, in a series of related phenacyl benzoate derivatives, the C13–O1–C12–C11 torsion angles were found to be in the range of 70° to 86°. researchgate.net This is consistent with other reported phenacyl benzoate structures, which exhibit similar conformations with torsion angles between 71° and 91°. researchgate.net
The dihedral angle between the two aromatic rings is another key conformational parameter. In the closely related compound 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate (B1228818), three crystallographically independent molecules were found in the asymmetric unit, displaying significant conformational diversity. researchgate.net The dihedral angles between the two terminal phenyl rings in these molecules were 68.8(2)°, 0.7(3)°, and 66.1(2)°, indicating that two of the molecules have a similar twisted conformation while one is nearly planar. researchgate.net For 4-bromophenyl benzoate, the dihedral angle between the phenyl and benzoyl rings is 58.43 (17)°. nih.gov This twisting is a common feature, driven by the need to minimize steric hindrance while optimizing intermolecular interactions within the crystal lattice.
The planarity of the constituent groups is also noteworthy. The acetophenone (B1666503) and benzoate moieties in these structures are typically close to planar, but they are twisted relative to each other. researchgate.net In one derivative, the C9–O2–C8–C7 torsion angles were 73.5(5)° and 77.5(5)° for two independent molecules in the asymmetric unit. researchgate.net
Table 1: Selected Torsion Angles in this compound and Related Derivatives from Crystallographic Data
| Compound | Torsion Angle Definition | Angle (°) | Reference |
|---|---|---|---|
| Phenacyl Benzoate Derivatives | C–O–C–C (central bridge) | 71 - 91 | researchgate.net |
| Adamantane-based phenacyl benzoates | C13–O1–C12–C11 | 69.7 - 86.12 | researchgate.net |
| 2-(4-bromophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) (Molecule A) | C9–O2–C8–C7 | 73.5(5) | researchgate.net |
| 2-(4-bromophenyl)-2-oxoethyl 2-chlorobenzoate (Molecule B) | C9–O2–C8–C7 | 77.5(5) | researchgate.net |
| 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate (Molecule A) | Dihedral (phenyl rings) | 68.8(2) | researchgate.net |
| 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate (Molecule B) | Dihedral (phenyl rings) | 0.7(3) | researchgate.net |
| 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate (Molecule C) | Dihedral (phenyl rings) | 66.1(2) | researchgate.net |
Computational Chemistry and Molecular Modeling
Computational methods provide powerful insights into the properties of this compound, complementing experimental data by exploring aspects that are difficult to measure directly.
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock and Møller-Plesset perturbation theory), are employed to model the molecule's electronic structure and energetics. nih.gov Methods like B3LYP and BLYP, often paired with basis sets such as 6-31G* or 6-311++G**, are used to optimize the ground-state geometry and calculate thermodynamic parameters. nih.govnih.gov
These calculations yield fundamental data including:
Optimized Geometries: Theoretical bond lengths and angles can be determined and compared with X-ray diffraction data. For similar molecules like phenyl benzoate, methods such as MP2 and B3LYP with diffuse functions provide excellent agreement with experimental geometries. nih.gov
Electronic Properties: The distribution of electrons within the molecule, molecular orbital energies (e.g., HOMO and LUMO), and the molecular electrostatic potential can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Thermodynamic Parameters: Heats of formation, Gibbs free energies, and entropies can be computed, providing a theoretical basis for the molecule's stability. nih.gov
Table 2: Representative Data from Quantum Chemical Calculations on Aromatic Esters
| Calculation Type | Method/Basis Set | Calculated Property | Significance |
|---|---|---|---|
| Geometry Optimization | DFT (B3LYP)/6-31+G* | Bond lengths, bond angles, dihedral angles | Predicts the most stable 3D structure. nih.gov |
| Electronic Structure | DFT (B3LYP) | HOMO/LUMO energies, electrostatic potential | Informs on reactivity and interaction sites. nih.gov |
| Energetics | Ab Initio (MP2)/6-311++G** | Total energy, heat of formation | Determines relative stability of conformers. nih.gov |
| Vibrational Frequencies | DFT (B3LYP) | Harmonic vibrational frequencies | Predicts IR and Raman spectra. nih.gov |
Conformational Potential Energy Surface Exploration and Isomer Analysis
The flexibility of the ester linkage in this compound allows for multiple rotational isomers (conformers). Exploring the conformational potential energy surface (PES) is essential for identifying the most stable conformers and the energy barriers between them. nih.gov This is typically done by systematically rotating key dihedral angles, such as those around the Ph–C(=O), C–O, and O–CH2 bonds, and calculating the energy at each point.
For the related phenyl benzoate, DFT calculations have been used to map the potential energy functions for torsion around the Ph-O and Ph-C bonds. nih.gov While the B3LYP/6-31+G* level of theory effectively estimated the shape of the experimental functions, it was less accurate in predicting the heights of the rotational barriers. nih.gov Such an analysis for this compound would reveal the low-energy pathways for conformational change and the relative populations of different isomers at a given temperature, providing a theoretical explanation for the conformations observed in the crystalline state. researchgate.net
Theoretical Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational chemistry is a vital tool for interpreting and predicting spectroscopic data. For this compound, theoretical spectra can be generated and compared with experimental results to validate the computed structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities of the molecule. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve accuracy, the scaled quantum mechanical force field (SQM) method is frequently applied, where the calculated force constants are scaled to better match experimental spectra. nih.govnih.gov The resulting simulated spectra often show excellent agreement with experimental FT-IR and FT-Raman data, allowing for a definitive assignment of vibrational modes. nih.gov
Electronic Spectroscopy (UV-Vis): The electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide the energies of electronic transitions (absorption wavelengths, λmax) and their corresponding oscillator strengths. nih.gov By comparing the computed λmax values with the experimental UV-Vis spectrum, one can assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the aromatic rings and carbonyl groups. For many organic molecules, a good agreement between experimental and computed values has been achieved using this approach. nih.gov
Applications of P Bromophenacyl Benzoate As a Derivatization Reagent in Analytical Chemistry
Enhancing Detection and Separation in Chromatographic Separations
Chemical derivatization is a foundational technique in chromatography used to modify an analyte's physicochemical properties to make it more suitable for analysis. chromatographyonline.comresearchgate.net By converting polar functional groups like carboxylic acids into less polar, more volatile, or more easily detectable derivatives, analysts can overcome challenges such as poor peak shape, thermal instability, and low detector response. greyhoundchrom.comchromatographyonline.com The introduction of a p-bromophenacyl group into a molecule is a prime example of this strategy, significantly improving analytical outcomes in HPLC, GC, and LC-MS. thermofisher.comacs.orgnih.gov
A significant challenge in the HPLC analysis of many naturally occurring carboxylic acids, such as fatty acids, is their lack of a strong ultraviolet (UV) chromophore, making them difficult to detect with standard UV-Vis detectors. sigmaaldrich.com Derivatization with p-bromophenacyl bromide addresses this limitation by attaching the p-bromophenacyl group, which is a potent chromophore. chromatographyonline.comchromatographyonline.com This allows for the sensitive detection of the resulting esters at wavelengths around 260 nm. nih.gov
This technique has been successfully applied to the analysis of a wide range of fatty acids. nih.govtandfonline.com For instance, a method was developed for determining individual free fatty acids in serum, where derivatization with p-bromophenacyl bromide enabled the detection of as little as 2 picomoles of an acid. nih.gov The method allowed for the separation of 12 physiologically abundant long-chain fatty acids (C12-C22) in under 20 minutes using a C6 column and an isocratic mobile phase of acetonitrile (B52724) and water. nih.gov Similar approaches have been used for the analysis of fatty acids from particulate matter, where detection limits of approximately 5 pmol per fatty acid were achieved. scispace.com The derivatization reaction is typically carried out by heating the carboxylic acid with p-bromophenacyl bromide in a suitable solvent like acetonitrile, often in the presence of a catalyst. thermofisher.comcerealsgrains.org The resulting p-bromophenacyl esters are then directly injected into the HPLC system for separation and quantification. thermofisher.comnih.gov
Gas chromatography requires analytes to be both volatile and thermally stable to be effectively separated. greyhoundchrom.com Many carboxylic acids, particularly those with longer chains or additional polar functional groups, are not sufficiently volatile for GC analysis and can exhibit poor chromatographic behavior, such as peak tailing. greyhoundchrom.comchromatographyonline.com Conversion to p-bromophenacyl esters increases the molecular weight and boiling point of the acids, making them more amenable to GC analysis. acs.org
This approach has been employed for the determination of lower fatty acids (C1-C6) and other volatile acids. acs.orgtandfonline.com In one study, poly(crown ether) was used to catalyze the esterification of lower fatty acids with p-bromophenacyl bromide at room temperature, with the resulting esters being suitable for GC analysis. tandfonline.com Another application involved the measurement of volatile acids (C1-C7) in rain and fog samples. acs.orgosti.gov The acids were converted to their p-bromophenacyl esters, which are stable and have moderately high boiling points, making them ideal for GC. acs.org The use of high-resolution fused silica (B1680970) capillary columns in these methods provides excellent separation of the derivatized acids with high sensitivity. acs.orgosti.gov
In LC-MS, the efficiency of analyte ionization in the mass spectrometer source is critical for achieving high sensitivity. chromatographyonline.comresearchgate.net While derivatization is not always necessary for LC-MS, it can significantly enhance performance for certain classes of compounds. researchgate.netnih.gov By converting highly polar or poorly ionizing compounds into derivatives, their chromatographic retention can be modified, and their ionization efficiency, particularly in electrospray ionization (ESI), can be dramatically improved. nih.govresearchgate.net
Derivatization with p-bromophenacyl bromide has been shown to be effective for this purpose. A study on highly hydrophilic pyrimidine (B1678525) antitumor agents found that derivatization with p-bromophenacyl bromide fundamentally changed their chromatographic behavior and significantly enhanced their sensitivities in LC-MS/MS analysis. nih.gov Similarly, a method for analyzing perfluorinated carboxylic acids (PFCAs) used this derivatization to not only enable UV detection but also to improve LC-MS/MS analysis. nih.gov The derivatization improved sensitivity and helped to eliminate background interference from polymeric components often found in LC systems. nih.gov The resulting derivatives can be detected with high specificity and accuracy using tandem mass spectrometry (MS/MS), often by monitoring characteristic fragment ions. nih.govresearchgate.net
Derivatization for Analysis of Diverse Chemical Classes
The utility of p-bromophenacyl bromide as a derivatizing agent extends across a wide array of chemical classes, demonstrating its versatility in analytical chemistry. Its primary use is for compounds containing carboxylic acid functional groups, but this encompasses a vast range of molecules from simple fatty acids to complex metabolites.
The most extensive application of p-bromophenacyl derivatization is in the profiling of fatty acids and other carboxylic acids from various biological and environmental matrices. thermofisher.comnih.govtandfonline.com The method is robust enough to be applied to mono-, di-, and tricarboxylic acids, as well as sterically hindered acids. nih.gov
Research has demonstrated its use in quantifying free fatty acids in blood serum nih.gov, analyzing fatty acids released from phospholipids (B1166683) by phospholipase A2 tandfonline.com, and studying the acid composition of bacterial cell walls. thermofisher.comthermofisher.com The derivatization procedure is often straightforward, involving the neutralization of the acid followed by heating with the reagent. thermofisher.com The resulting esters are stable and can be analyzed by HPLC-UV or other chromatographic techniques. thermofisher.comnih.gov The table below summarizes key findings from various research applications.
| Matrix | Analytes | Chromatographic Method | Key Findings | Citations |
| Human Serum | Long-chain free fatty acids (C12-C22) | HPLC-UV | Detection limit of ~2 pmol; separation of 12 acids in < 20 min. | nih.gov |
| Rain and Fog | Volatile fatty acids (C1-C7) | Capillary GC | High sensitivity (pmol detection); allowed analysis of small sample volumes. | acs.orgosti.gov |
| Phospholipids | Released fatty acids | RP-HPLC-UV | Allows for simultaneous determination of total and specific phospholipase activity. | tandfonline.com |
| Bacterial Cells | Mycolic acids | HPLC | Useful for studying the acid composition of bacterial cell walls. | thermofisher.comthermofisher.com |
| Environmental Water | Perfluorinated carboxylic acids | LC-UV-ESI-MS/MS | Conversion yields of 86-92%; LODs < 5 ng/mL. | nih.gov |
| General | Mono-, di-, tricarboxylic, and sterically hindered acids | HPLC | Rapid reaction (1-5 min at room temp) with 4'-bromophenacyl triflate. | nih.gov |
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, and their analysis is vital for diagnosing inborn errors of metabolism. nih.govnih.gov These zwitterionic compounds are thermally labile and present analytical challenges. open.ac.uk Derivatization is a key step in their analysis by chromatographic methods.
For HPLC analysis, acylcarnitines can be converted to their p-bromophenacyl esters. This is typically achieved using a highly reactive form of the reagent, 4'-bromophenacyl trifluoromethanesulfonate (B1224126). nih.govjci.org This pre-column derivatization enhances the chromophoric properties of the acylcarnitines, allowing for their sensitive detection by HPLC with UV detectors. open.ac.uk This approach has been applied to the analysis of acylcarnitines in biological fluids like urine. open.ac.uk While tandem mass spectrometry (MS/MS) is now the predominant method for acylcarnitine analysis, often involving esterification to butyl esters, the use of p-bromophenacyl derivatization represents an important historical and alternative method for enhancing their detection in HPLC-based assays. nih.govnih.gov
Persistent Organic Pollutants and Environmental Metabolites (e.g., Methylphosphonic Acid)
p-Bromophenacyl benzoate (B1203000) is utilized as a derivatization reagent for the analysis of persistent organic pollutants (POPs) and their environmental metabolites. These compounds are often present in environmental samples at trace levels and require derivatization to enhance their detection by analytical instruments. The derivatization with p-bromophenacyl bromide (p-BPB), a precursor to p-bromophenacyl benzoate derivatives, introduces a bromophenacyl group, which improves the chromatographic behavior and detection sensitivity of the target analytes. chromatographyonline.comnih.gov
A significant application in this area is the determination of methylphosphonic acid (MPA), which is recognized as a stable hydrolysis product and a key biomarker for the presence of organophosphate nerve agents in environmental samples. researchgate.netresearchgate.net Given the persistence and toxicity of these agents, highly sensitive analytical methods are crucial for monitoring and verification purposes. researchgate.netresearchgate.net
Derivatization of MPA with p-BPB converts the polar and non-volatile acid into a more suitable form for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net For instance, a method has been developed for the detection of MPA in environmental waters using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) after derivatization with p-BPB. researchgate.net This approach has successfully achieved low limits of detection, demonstrating its suitability for trace-level analysis in complex matrices like river and coastal water. researchgate.netresearchgate.net Research has shown that the derivatization of MPA with p-BPB can be carried out efficiently, and the resulting derivative exhibits sufficient stability for reliable analysis. researchgate.netresearchgate.net
Beyond MPA, the principle of using p-bromophenacyl derivatization extends to other acidic POPs and metabolites, such as perfluorinated carboxylic acids (PFCAs). nih.gov These compounds are of growing environmental concern due to their potential toxicity and bioaccumulation. nih.gov Derivatization with p-BPB quantitatively converts PFCAs to their corresponding phenacyl esters, which can then be effectively separated and analyzed by liquid chromatography-ultraviolet detection-tandem mass spectrometry (LC-UV-ESI-MS/MS). nih.gov The introduction of the p-bromophenacyl group not only improves chromatographic separation but also provides a strong chromophore for UV detection and characteristic isotopic patterns for mass spectrometric confirmation. chromatographyonline.comnih.gov
Methodological Advancements and Validation in Derivatization Protocols
The successful application of this compound derivatives in analytical chemistry hinges on the development and validation of robust derivatization protocols. This involves optimizing reaction conditions, evaluating the yield and stability of the derivatives, and implementing strategies to overcome challenges posed by complex sample matrices.
Optimization of Reaction Conditions for Quantitative Derivatization
Achieving quantitative or near-quantitative derivatization is essential for accurate and reproducible analytical results. The optimization of reaction conditions for p-bromophenacyl bromide (p-BPB) derivatization involves a systematic investigation of several key parameters to ensure the reaction proceeds to completion. rsc.orggreyhoundchrom.com
Key parameters that are typically optimized include:
Reagent Concentration: The molar ratio of the derivatizing reagent to the analyte is a critical factor. An excess of the silylating reagent, for example, is often recommended to drive the reaction to completion. greyhoundchrom.com For p-BPB, studies have shown that the reaction yield increases linearly with the concentration of the reagent. researchgate.net
Temperature: The reaction temperature can significantly influence the rate of derivatization. While some reactions proceed efficiently at room temperature, others may require elevated temperatures to achieve a complete reaction within a reasonable timeframe. greyhoundchrom.com For instance, a procedure for preparing phenacyl esters from carboxylic acids using p-BPB involves heating the reaction at 80°C for 30 minutes. thermofisher.com However, for other analytes, changes in temperature may not have a significant impact on the reaction yield. researchgate.net
Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the analyte to its derivative. Kinetic studies are often performed to determine the optimal reaction time. For example, the derivatization of captopril (B1668294) with p-BPB was found to reach a plateau after 30 minutes. researchgate.net
pH and Solvent: The reaction medium, including the pH and the choice of solvent, plays a crucial role. Neutral or alkaline conditions are generally favorable for the derivatization of acidic compounds with p-BPB. researchgate.net The solvent must be able to dissolve both the analyte and the reagent and should not interfere with the reaction. Acetonitrile is a commonly used solvent for these reactions. thermofisher.com
A fit-for-purpose accuracy, with recovery between 85–115%, and precision, with a repeatability of ≤7.2% RSD, have been achieved through the successful optimization of these conditions for the derivatization of pharmaceuticals in human plasma. rsc.org
Evaluation of Derivatization Yield and Stability of Derivatives
Once the optimal reaction conditions are established, it is crucial to evaluate the derivatization yield and the stability of the resulting derivatives to ensure the reliability of the analytical method.
Derivatization Yield: The yield of the derivatization reaction is a measure of its efficiency. Under optimized conditions, the conversion yield of perfluorinated carboxylic acids (PFCAs) to their phenacyl esters using p-BPB ranged from 86% to 92% with low relative standard deviations. nih.gov For the derivatization of methylphosphonic acid (MPA), an evaporation recovery of 90% was obtained. researchgate.netresearchgate.net
Stability of Derivatives: The formed derivative must be stable throughout the analytical process, from sample preparation to injection into the analytical instrument. chromatographyonline.com The stability of the p-bromophenacyl bromide methylphosphonic acid derivative has been studied, and it was found to be stable for up to two days. researchgate.netresearchgate.net This stability is adequate for conducting the analysis without significant degradation of the derivative. It was also noted that a water content of up to 7% did not affect the reaction yield. researchgate.netresearchgate.net
The following table summarizes key findings related to the optimization and evaluation of this compound derivatization:
| Analyte Class | Key Optimization Parameters | Derivatization Yield | Derivative Stability | Reference |
| Perfluorinated Carboxylic Acids (PFCAs) | Reagent concentration, temperature, reaction time | 86-92% | Not specified | nih.gov |
| Methylphosphonic Acid (MPA) | Water content (up to 7% no influence) | 90% (evaporation recovery) | Stable for 2 days | researchgate.netresearchgate.net |
| Pharmaceuticals (e.g., Diclofenac) | Reagent concentration, temperature, reaction time | Quantitative formation | Not specified | rsc.org |
| Captopril | Reagent concentration, pH | Not specified, but reaction kinetics studied | Not specified | researchgate.net |
Strategies for Minimizing Matrix Effects in Complex Samples
Complex samples, such as environmental water or biological fluids, contain a multitude of components that can interfere with the analysis of the target analyte. These interferences, known as matrix effects, can lead to the suppression or enhancement of the analytical signal, resulting in inaccurate quantification. chromatographyonline.com
Several strategies can be employed to minimize matrix effects when using this compound derivatization:
Sample Preparation: The most direct approach to mitigate matrix effects is to remove interfering compounds through effective sample preparation techniques. chromatographyonline.com This can involve methods like solid-phase extraction (SPE), which can selectively isolate the analyte of interest from the sample matrix. For the analysis of MPA in water samples, a sample preparation step including SPE was utilized. researchgate.net
Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte derivative from co-eluting matrix components. chromatographyonline.com The use of HILIC for the separation of the MPA derivative is an example of a specialized chromatographic technique that can improve separation and reduce matrix interference. researchgate.net
Mass Spectrometric Detection: The high selectivity of tandem mass spectrometry (MS/MS) can help to minimize the impact of matrix effects. nih.gov By monitoring specific precursor-to-product ion transitions, it is possible to distinguish the analyte signal from background noise and interfering ions. nih.govchromatographyonline.com The use of bromide's characteristic isotopic fragment ions can further ensure accurate identification in complex matrices. nih.gov
Internal Standards: The use of an isotopically-labeled internal standard that behaves similarly to the analyte during sample preparation, derivatization, and analysis can compensate for matrix effects. researchgate.net
Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the sample matrix. nih.gov This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification. nih.gov
In a study on MPA in environmental waters, it was noted that no significant matrix effect influence was observed after employing a combination of derivatization, sample preparation, and HILIC-MS/MS analysis. researchgate.net Similarly, for the analysis of PFCAs, the mass spectral information ensured accurate identification even in complex sample matrices. nih.gov
Role of P Bromophenacyl Benzoate in Advanced Organic Synthesis
As a Synthon for Heterocyclic Compound Synthesis
The p-bromophenacyl moiety is a cornerstone synthon for assembling various heterocyclic rings. Its two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromide—provide a reactive scaffold for cyclization reactions with diverse nucleophilic partners. This dual reactivity is expertly exploited to forge carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental to the structure of numerous heterocyclic families.
Facilitation of Oxazole (B20620), Imidazole (B134444), and Benzoxazepine Ring Formations
The reaction of p-bromophenacyl bromide with amides, amidines, and other nitrogen-containing nucleophiles is a well-established route to five- and seven-membered nitrogen heterocycles.
Oxazole Formation: p-Bromophenacyl bromide is utilized in the synthesis of oxazole derivatives. For instance, it can be reacted with urea (B33335) or thiourea (B124793) derivatives to yield corresponding 1,3-oxazole structures thermofisher.com. The reaction typically proceeds via initial alkylation at a heteroatom followed by an intramolecular cyclization and dehydration, a variant of the classic Hantzsch synthesis. This method provides a direct pathway to substituted oxazoles, which are prevalent motifs in pharmacologically active compounds.
Imidazole Synthesis: While broader in scope, the synthesis of imidazoles frequently employs phenacyl bromides as key starting materials fishersci.comnih.govavantorsciences.com. In these reactions, a phenacyl bromide, such as p-bromophenacyl bromide, reacts with an amidine or a mixture of an aldehyde, amine, and an ammonia (B1221849) source. The p-bromophenyl substituent would be incorporated at the 4-position of the resulting imidazole ring, offering a site for further functionalization.
Benzoxazepine Ring Formation: The synthesis of 1,4-benzoxazepines can be achieved through the alkylation of salicylamides with phenacyl bromides drugfuture.com. The process involves an initial N-alkylation of the salicylamide (B354443) with a reagent like p-bromophenacyl bromide, followed by an intramolecular cyclodehydration to form the seven-membered benzoxazepine ring drugfuture.com. This synthetic strategy provides access to a class of compounds with significant interest in medicinal chemistry due to their structural relation to benzodiazepines.
| Heterocycle | Starting Materials with p-Bromophenacyl Bromide | General Conditions | Ref. |
| Oxazole | Urea or Thiourea derivatives | Reflux in ethanol | thermofisher.com |
| Imidazole | Amidines or Aldehyde/Amine mixtures | Varies (e.g., microwave, solvent-free) | fishersci.comnih.gov |
| Benzoxazepine | Salicylamides | Stepwise: 1. Alkylation 2. Cyclodehydration | drugfuture.com |
Contribution to the Synthesis of Triazole, Thiadiazine, Oxazoline, and Thiazoline (B8809763) Derivatives
The utility of p-bromophenacyl bromide extends to a variety of other important five- and six-membered heterocyclic systems containing nitrogen and sulfur.
Triazole Derivatives: p-Bromophenacyl bromide is a precursor for synthesizing 1,2,3-triazoles via "click chemistry." It is first converted to p-bromophenacyl azide (B81097) through a substitution reaction with sodium azide. The resulting organic azide then undergoes a cycloaddition reaction with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles sci-hub.ru. This approach is highly efficient and modular for creating diverse triazole compounds.
Thiadiazine Derivatives: In the synthesis of 6H-1,3,4-thiadiazines, p-bromophenacyl bromide serves as a key cyclizing agent. It reacts with 3-mercapto-4-amino-5-aryl-1,2,4-triazoles to form fused thiadiazine rings thermofisher.comorgsyn.org. The reaction involves the alkylation of the thiol group followed by intramolecular condensation with the amino group, leading to the formation of the six-membered thiadiazine ring orgsyn.org. Reactions between monothiocarbohydrazones and p-bromophenacyl bromide have also been shown to produce substituted 1,3,4-thiadiazine derivatives researchgate.net.
Oxazoline and Thiazoline Derivatives: These five-membered heterocyclic rings are readily synthesized using p-bromophenacyl bromide. N-substituted-Δ⁴-oxazoline derivatives are formed by reacting acid hydrazides with isocyanates, followed by cyclization of the product with p-bromophenacyl bromide thermofisher.comorgsyn.orgchemimpex.com. Similarly, thiazoline derivatives can be prepared through the cyclization of N-phenylhydrazine-1-carbothioamide intermediates with p-bromophenacyl bromide chemimpex.com. These reactions underscore the role of p-bromophenacyl bromide as a reliable reagent for constructing these important heterocyclic cores.
| Heterocycle | Key Reactant with p-Bromophenacyl Bromide | Resulting Intermediate/Product | Ref. |
| 1,2,3-Triazole | Sodium Azide, then Terminal Alkyne | p-Bromophenacyl azide, then 1,4-disubstituted triazole | sci-hub.ru |
| 1,3,4-Thiadiazine | 3-Mercapto-4-amino-1,2,4-triazoles | Fused triazolo-thiadiazine ring system | thermofisher.comorgsyn.org |
| Oxazoline | N-acyl-N'-phenylurea derivatives | N-substituted-Δ⁴-oxazoline derivatives | orgsyn.orgchemimpex.com |
| Thiazoline | N-phenylhydrazine-1-carbothioamide | Substituted thiazoline derivatives | chemimpex.com |
Strategies for Constructing Complex Molecular Scaffolds and Chemical Libraries
The utility of p-bromophenacyl benzoate (B1203000) and its bromide analogue as versatile synthons directly contributes to their application in constructing complex molecular scaffolds and generating chemical libraries. The ability to readily form a wide variety of heterocyclic cores is a foundational element of diversity-oriented synthesis and combinatorial chemistry.
Phenacyl bromides are recognized as powerful and inexpensive building blocks for the synthesis of diverse, biologically important heterocyclic compounds, often through one-pot multicomponent reactions drugfuture.comchemimpex.com. This versatility allows chemists to systematically vary the substituents on different parts of a molecular scaffold, leading to the rapid generation of a library of related compounds.
The p-bromophenacyl moiety, in particular, offers several strategic advantages:
Modular Assembly: It allows for the modular construction of heterocycles. One part of the final molecule is derived from the p-bromophenacyl unit, while other components can be varied, leading to structural diversity.
Post-Synthetic Modification: The bromine atom on the phenyl ring serves as a functional handle for further modifications. Through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the bromine can be replaced with a wide range of other functional groups, dramatically increasing the molecular complexity and diversity of the synthesized library.
Scaffold Hopping: By reacting p-bromophenacyl bromide with different building blocks, chemists can access a multitude of distinct heterocyclic scaffolds (oxazoles, imidazoles, triazoles, etc.) from a single, readily available starting material. This enables "scaffold hopping," a key strategy in medicinal chemistry to identify novel core structures with desired biological activities.
While specific large-scale library syntheses using p-bromophenacyl benzoate are part of the broader toolkit of medicinal chemistry, the principles are demonstrated in the numerous synthetic methodologies where it serves as a key intermediate for creating complex and diverse molecular architectures.
Future Research Directions and Unexplored Avenues in P Bromophenacyl Benzoate Chemistry
Development of Novel and Sustainable Synthetic Approaches for p-Bromophenacyl Benzoate (B1203000)
The conventional synthesis of p-bromophenacyl esters, including p-bromophenacyl benzoate, often relies on the reaction of a carboxylic acid salt with p-bromophenacyl bromide. While effective, this method can involve the use of hazardous reagents and solvents. Future research is increasingly focused on developing greener and more sustainable synthetic routes.
One promising avenue is the exploration of biocatalysis. The use of enzymes, such as lipases, in non-aqueous media could offer a milder and more selective method for esterification. Research into whole-cell biocatalysts, for instance using yeast biomass, has shown potential for the synthesis of other industrially useful esters and could be adapted for this compound production. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste and utilizing renewable catalysts. mdpi.com
Further research could also investigate alternative reaction media, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic solvents. Additionally, the development of solid-supported reagents could simplify product purification and reagent recycling, further enhancing the sustainability of the synthesis.
Integration of this compound into Advanced Analytical Platforms
While p-bromophenacyl esters are well-established derivatizing agents for enhancing UV detection in High-Performance Liquid Chromatography (HPLC), their potential in more advanced analytical platforms is an area ripe for exploration. The integration of p-bromophenacyl derivatization with cutting-edge separation and detection techniques could lead to significant improvements in sensitivity and selectivity.
Future research should focus on coupling p-bromophenacyl derivatization with techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations. Moreover, the strong UV absorbance of the p-bromophenacyl chromophore can be leveraged in hyphenated techniques like LC-UV-tandem mass spectrometry (LC-UV-ESI-MS/MS). nih.gov This multidimensional detection approach provides both quantitative data from the UV detector and structural confirmation from the mass spectrometer, enhancing the reliability of analyte identification, especially in complex matrices. nih.gov
The application of p-bromophenacyl derivatization is not limited to liquid chromatography. Exploring its use in capillary electrophoresis (CE) could offer new possibilities for the analysis of charged analytes. The derivatization would neutralize the charge of acidic analytes, allowing for their separation by micellar electrokinetic chromatography (MEKC).
Exploration of this compound in New Derivatization Strategies for Emerging Analytes
The derivatization of carboxylic acids with p-bromophenacyl bromide is a cornerstone of analytical chemistry for compounds that lack a strong chromophore. orgsyn.orgnih.gov This strategy has been successfully applied to a wide range of analytes, including fatty acids, gangliosides, and perfluorinated carboxylic acids (PFCAs). nih.govnih.govavantorsciences.com However, the ever-expanding landscape of analytical chemistry presents new challenges and opportunities for the application of p-bromophenacyl derivatization.
Future research should target the derivatization of "emerging analytes," which are compounds that are not yet widely regulated but are of increasing concern due to their potential environmental and health impacts. This includes classes of compounds such as:
Pharmaceuticals and Personal Care Products (PPCPs): Many acidic PPCPs could be derivatized to enhance their detection in environmental and biological samples.
Novel Psychoactive Substances (NPS): Acidic functional groups in some NPS could be targeted for derivatization to improve their identification in forensic analysis.
Thiol-containing compounds: p-Bromophenacyl bromide has been shown to react with thiols, opening up possibilities for the analysis of important biological molecules like cysteine and glutathione. researchgate.net
The development of optimized reaction conditions for these new classes of analytes will be crucial for achieving high conversion yields and reliable quantification. nih.gov
| Analyte Class | Potential Application Area | Key Advantage of Derivatization |
| Perfluorocarboxylates (PFCAs) | Environmental Monitoring | Enhanced detection and elimination of background interference from LC systems. nih.gov |
| Gangliosides | Biomedical Research | Highly sensitive analysis and quantitation in biological materials. nih.gov |
| Tiopronin (thiol drug) | Pharmaceutical Analysis | Formation of a stable adduct suitable for UV detection in plasma samples. researchgate.net |
| Peptides | Peptide Synthesis | Use as a carboxyl-protecting group. discovery.csiro.au |
Computational Design and Predictive Modeling for Directed Synthesis and Applications
Computational chemistry offers powerful tools for understanding and predicting chemical reactivity and properties. Applying these methods to this compound and its derivatives could accelerate the development of new synthetic methods and analytical applications.
Future research in this area could involve:
Modeling Reaction Mechanisms: Quantum chemical calculations can be used to elucidate the mechanisms of derivatization reactions, helping to optimize reaction conditions and predict the reactivity of new analytes.
Predicting Chromatographic Behavior: Molecular modeling can be used to predict the retention times of p-bromophenacyl derivatives in different chromatographic systems, aiding in method development.
Designing Novel Derivatization Reagents: Computational tools could be employed to design next-generation derivatization reagents with enhanced properties, such as improved reactivity, greater UV absorbance, or specific fragmentation patterns in mass spectrometry. researchgate.net
By combining computational modeling with experimental work, researchers can adopt a more directed and efficient approach to exploring the full potential of this compound in chemistry. This synergy will be crucial for tackling future analytical challenges and developing innovative chemical methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
